Species-Specific CTL Recognition: Human Breast Cancer Patient Reactivity vs. Murine Model Non-Reactivity
Mammaglobin-A precursor (4-12) (LMVLMLAAL; Mam-A2.3) is recognized by CD8+ CTLs from human breast cancer patients in IFN-γ ELISPOT assays, confirming its natural processing and presentation in the human HLA-A2 context [1]. In direct contrast, CD8+ CTLs from HLA-A2+/hCD8+ double-transgenic mice vaccinated with mammaglobin-A cDNA reacted to Mam-A2.1 (83-92), Mam-A2.2 (2-10), Mam-A2.4 (66-74), and Mam-A2.6 (32-40) but NOT to Mam-A2.3 (4-12), as determined by IFN-γ ELISPOT [2]. This species-specific discordance means that (4-12) has a unique human-only recognition profile that is not recapitulated in the standard transgenic mouse preclinical model—a property not shared by the immunodominant Mam-A2.1 (83-92) epitope, which is recognized across both human and mouse systems [1][2].
| Evidence Dimension | CD8+ CTL recognition in IFN-γ ELISPOT assay |
|---|---|
| Target Compound Data | Recognized by CD8+ CTLs from human breast cancer patients; NOT recognized by CD8+ CTLs from HLA-A2+/hCD8+ transgenic mice vaccinated with mammaglobin-A cDNA |
| Comparator Or Baseline | Mam-A2.1 (83-92, LIYDSSLCDL): Recognized by both human breast cancer patient CTLs AND CTLs from vaccinated HLA-A2+/hCD8+ transgenic mice |
| Quantified Difference | Qualitative binary difference: (4-12) = human-positive / mouse-negative vs. (83-92) = human-positive / mouse-positive. Exact ELISPOT spot counts for individual epitopes are reported in aggregated form in the primary papers; quantitative per-epitope SFC values for (4-12) vs. comparators in the same donor cohort were not published as a head-to-head table. |
| Conditions | Human: IFN-γ ELISPOT using peripheral blood CD8+ CTLs from breast cancer patients. Mouse: IFN-γ ELISPOT using CD8+ CTLs from HLA-A2+/hCD8+ double-transgenic mice vaccinated with mammaglobin-A cDNA plasmid (pCI-neo-Mam-A). Jaramillo 2004 (human); Narayanan 2004 (mouse). |
Why This Matters
For researchers designing immune monitoring panels or vaccine epitope selection strategies in human breast cancer, the (4-12) peptide provides a human-specific T cell epitope that captures responses not detected by the more commonly used (83-92) epitope; conversely, investigators using transgenic mouse models must be aware that (4-12) is not a suitable surrogate for monitoring murine anti-mammaglobin-A CTL responses, where (83-92) or (2-10) would be more appropriate.
- [1] Jaramillo A, Narayanan K, Campbell LG, Benshoff ND, Lybarger L, Hansen TH, Fleming TP, Dietz JR, Mohanakumar T. Recognition of HLA-A2-restricted mammaglobin-A-derived epitopes by CD8+ cytotoxic T lymphocytes from breast cancer patients. Breast Cancer Res Treat. 2004 Nov;88(1):29-41. doi: 10.1007/s10549-004-8918-1. PMID: 15538043. View Source
- [2] Narayanan K, Jaramillo A, Benshoff ND, Campbell LG, Fleming TP, Dietz JR, Mohanakumar T. Response of established human breast tumors to vaccination with mammaglobin-A cDNA. J Natl Cancer Inst. 2004 Sep 15;96(18):1388-96. doi: 10.1093/jnci/djh261. PMID: 15367572. View Source
